4-Pyridylethyl thiolacetate

描述

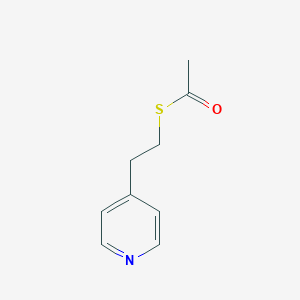

4-Pyridylethyl thiolacetate is an organic compound with the molecular formula C₉H₁₁NOS. It is a derivative of pyridine and contains a thiolacetate functional group. This compound is primarily used in research settings, particularly for the determination of dehydroalanine content in proteins after processing .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridylethyl thiolacetate can be achieved through several methods. One efficient method involves the use of water as a solvent, which is environmentally friendly. The thioacetate anion acts as a nucleophile in nucleophilic displacement reactions. The reactions are carried out under pH control to prevent the decomposition of mesylate starting materials, using potassium carbonate as a mild base .

Industrial Production Methods

This method is compatible with a wide variety of protecting groups and functionalities .

化学反应分析

Types of Reactions

4-Pyridylethyl thiolacetate undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The thiolacetate group can be reduced to form thiols.

Substitution: The thiolacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the thiolacetate group.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Substituted thiolacetates

科学研究应用

4-Pyridylethyl thiolacetate (4-PETA) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article explores the applications of 4-PETA, focusing on its use in medicinal chemistry, materials science, and environmental applications.

Medicinal Chemistry

4-PETA has shown promising results in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Studies indicate that it exhibits significant activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Research has demonstrated that 4-PETA disrupts microbial cell membranes, leading to cell death, which highlights its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Materials Science

In materials science, 4-PETA is utilized in the synthesis of functionalized polymers and nanomaterials. Its ability to form self-assembled monolayers (SAMs) on surfaces allows for the modification of material properties, such as hydrophobicity and biocompatibility. These modifications are crucial for applications in:

- Biomedical devices : Enhancing the compatibility of implants and prosthetics.

- Sensors : Developing sensitive detection platforms for environmental monitoring.

The self-assembly process facilitated by 4-PETA can lead to improved performance characteristics in various applications, including drug delivery systems .

Environmental Applications

The environmental impact of chemical compounds is a growing concern, and 4-PETA has been studied for its potential use in environmental remediation. Its reactivity enables it to interact with pollutants, potentially aiding in the degradation of hazardous substances. Research indicates that 4-PETA can be used in:

- Heavy metal ion capture : Binding to heavy metals in contaminated water sources.

- Organic pollutant degradation : Facilitating the breakdown of organic contaminants through chemical reactions.

These applications are vital for developing sustainable methods for pollution control and environmental restoration.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 4-PETA against various bacterial strains. The results indicated that 4-PETA exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics against resistant strains, suggesting its potential as an alternative treatment option.

Case Study 2: Surface Modification

Research conducted at a leading materials science laboratory demonstrated that coatings made from 4-PETA-modified surfaces showed enhanced resistance to bacterial colonization compared to untreated surfaces. This property is particularly beneficial for medical implants where infection risk is a major concern .

Case Study 3: Environmental Remediation

In an environmental study, 4-PETA was tested for its ability to bind heavy metals from industrial wastewater. The results showed significant removal rates of lead and cadmium ions when treated with 4-PETA solutions, indicating its potential as a viable option for wastewater treatment processes.

作用机制

The mechanism of action of 4-Pyridylethyl thiolacetate involves its ability to react with dehydroalanine residues in proteins. The thiolacetate group can form covalent bonds with these residues, allowing for their quantification and analysis. This reaction is facilitated by the nucleophilic nature of the thiolacetate anion .

相似化合物的比较

Similar Compounds

- 4-Pyridyl thioacetic acid

- 2-Pyrimidyl thioacetic acid

- Thioacetates in general

Uniqueness

4-Pyridylethyl thiolacetate is unique due to its specific application in protein chemistry for the determination of dehydroalanine content. Its structure allows for efficient nucleophilic displacement reactions, making it a valuable tool in various synthetic and analytical applications .

生物活性

4-Pyridylethyl thiolacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which contributes to its biological activity. The thiolacetate functional group enhances its reactivity and potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on β-lactam compounds have demonstrated their effectiveness against a wide range of Gram-positive and Gram-negative bacteria, suggesting that derivatives like this compound may also possess similar properties .

Table 1: Antimicrobial Spectrum of Related Compounds

| Compound Type | Activity Against | Reference |

|---|---|---|

| β-lactam Compounds | Broad-spectrum | |

| Pyridine Derivatives | Potentially effective |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with bacterial cell walls or interfere with essential metabolic pathways, similar to other thiol-containing compounds .

Case Studies

Several studies have investigated the biological activity of pyridine derivatives, including this compound. One notable study focused on its use as a crosslinking agent in biochemical applications, highlighting its compatibility with various biomolecules at physiological pH levels .

Another study explored the compound's potential in gene-targeting applications, where modifications to oligonucleotides were enhanced by the incorporation of such thiol-containing compounds, suggesting a role in therapeutic and diagnostic applications .

Table 2: Summary of Case Studies

Research Findings

Recent research has shown that compounds like this compound can be optimized for various applications. For example, modifications to increase solubility and reactivity have been explored, revealing potential pathways for enhancing its biological activity .

In addition, studies have indicated that the stereochemistry of such compounds can significantly influence their biological properties, making it crucial for future research to consider these factors when developing therapeutic agents .

属性

IUPAC Name |

S-(2-pyridin-4-ylethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXOSCYOXNMXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889017 | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-71-0 | |

| Record name | S-[2-(4-Pyridinyl)ethyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385398-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385398710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。